molecular formula C25H29N5O B2976869 4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine CAS No. 923185-66-4

4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine

Cat. No.: B2976869
CAS No.: 923185-66-4
M. Wt: 415.541
InChI Key: GKTZMUPQADHMBO-UHFFFAOYSA-N
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Description

4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives

Scientific Research Applications

4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Future Directions

The future research directions for “4-Methyl-2-[4-(1-naphthoyl)piperazin-1-yl]-6-piperidin-1-ylpyrimidine” could include further investigation into its potential therapeutic applications, particularly in the field of neuroprotection and anti-neuroinflammation . Additionally, more research is needed to fully understand its mechanism of action and to determine its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions using piperidine and suitable leaving groups.

    Attachment of the piperazine ring: The piperazine ring is attached through a coupling reaction, often facilitated by catalysts such as palladium in the presence of ligands.

    Incorporation of the naphthalene moiety: The naphthalene moiety is introduced through acylation reactions using naphthalene-1-carbonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine, piperazine, and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    4-(Naphthalene-1-carbonyl)piperazine: Shares the naphthalene and piperazine moieties but lacks the pyrimidine core.

Uniqueness

4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O/c1-19-18-23(28-12-5-2-6-13-28)27-25(26-19)30-16-14-29(15-17-30)24(31)22-11-7-9-20-8-3-4-10-21(20)22/h3-4,7-11,18H,2,5-6,12-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTZMUPQADHMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)N5CCCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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